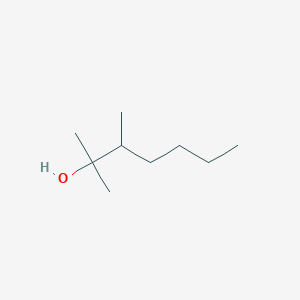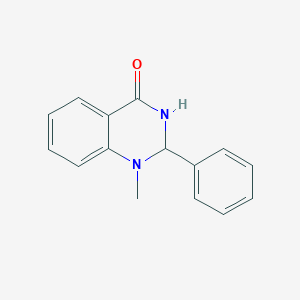
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one, also known as VUF-6002, is a compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties.
Mechanism Of Action
The mechanism of action of 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one involves the inhibition of GSK-3β and CDK5, which leads to the modulation of various downstream signaling pathways. GSK-3β is involved in the regulation of glycogen metabolism, gene expression, and cell survival, while CDK5 plays a role in the regulation of neuronal development and synaptic plasticity. Inhibition of these enzymes has been shown to promote cell survival, reduce inflammation, and enhance neuroprotection.
Biochemical And Physiological Effects
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. It has also been shown to enhance neuroprotection and improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one in lab experiments is its ability to selectively target GSK-3β and CDK5, which allows for the modulation of specific downstream signaling pathways. However, one limitation is its relatively low potency compared to other GSK-3β and CDK5 inhibitors, which may require higher concentrations to achieve the desired effects.
Future Directions
For the research on 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one include the development of more potent derivatives, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one in animal models and human clinical trials.
Synthesis Methods
The synthesis of 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one involves a multi-step process that starts with the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst to form 2-phenylquinazolin-4(3H)-one. This intermediate is then reacted with methyl iodide to form 1-methyl-2-phenylquinazolin-4-one, which is subsequently reduced to 1-methyl-2-phenyl-2,3-dihydroquinazolin-4-one using hydrogen gas and a palladium catalyst.
Scientific Research Applications
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one has been studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against several enzymes, including glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which are involved in the regulation of cell growth and differentiation. Inhibition of these enzymes has been linked to the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes.
properties
CAS RN |
1217-75-0 |
|---|---|
Product Name |
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one |
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-methyl-2-phenyl-2,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-17-13-10-6-5-9-12(13)15(18)16-14(17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,16,18) |
InChI Key |
GGASRPKQQISEKD-UHFFFAOYSA-N |
SMILES |
CN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
synonyms |
2,3-Dihydro-1-methyl-2-phenylquinazolin-4(1H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



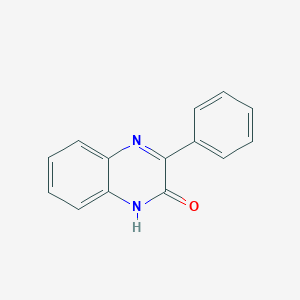
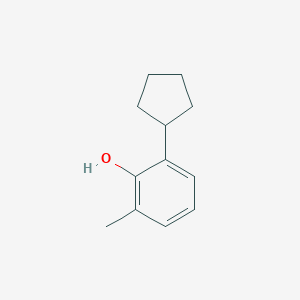
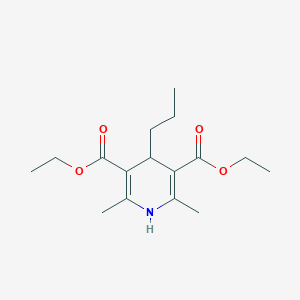
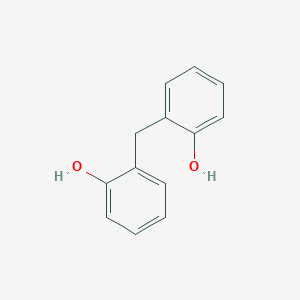
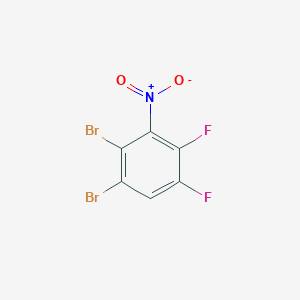
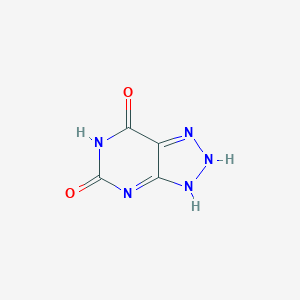
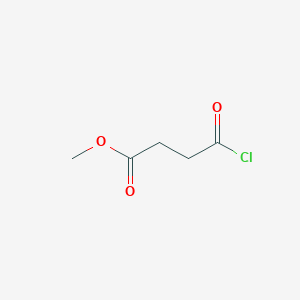
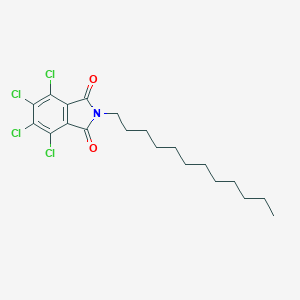
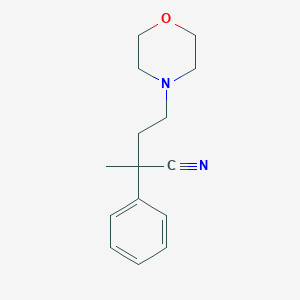

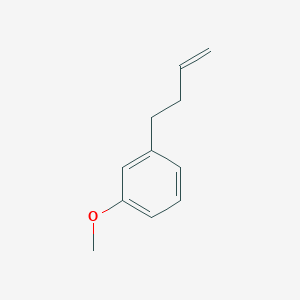

![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)
